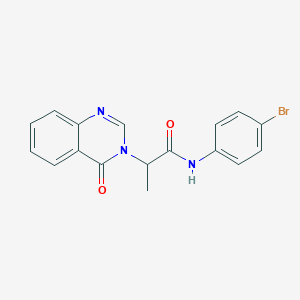![molecular formula C14H17N3O2S B277328 8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline](/img/structure/B277328.png)
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and a sulfone group, which is a functional group characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfones, including 8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline, can be achieved through various methods. Some classical methods include:
Oxidation of Sulfides: This involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: This method involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This involves the reaction of sulfinates with alkyl or aryl halides.
Industrial Production Methods
Industrial production of sulfones often employs large-scale oxidation processes or sulfonylation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., chlorine, bromine).
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of sulfides.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active quinoline derivatives.
Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfone group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Quinolones: These compounds share the quinoline moiety and are known for their antimicrobial properties.
Dibenzo (b,f)thiepin Derivatives: These compounds contain a similar piperazine moiety and exhibit neurotropic and psychotropic activities.
Uniqueness
8-[(4-methyl-1-piperazinyl)sulfonyl]quinoline is unique due to the presence of both the quinoline and sulfone groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
8-(4-methylpiperazin-1-yl)sulfonylquinoline |
InChI |
InChI=1S/C14H17N3O2S/c1-16-8-10-17(11-9-16)20(18,19)13-6-2-4-12-5-3-7-15-14(12)13/h2-7H,8-11H2,1H3 |
InChI Key |
YOLOLRZIROLLOD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



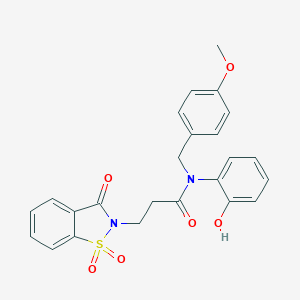
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl benzoate](/img/structure/B277264.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
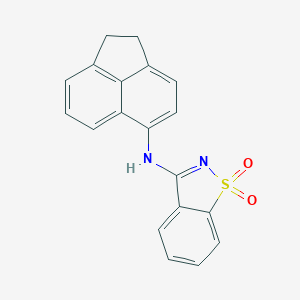
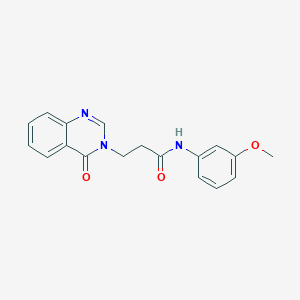
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
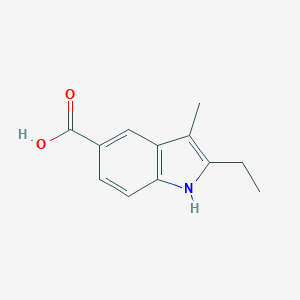
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
